Shinorine

Description

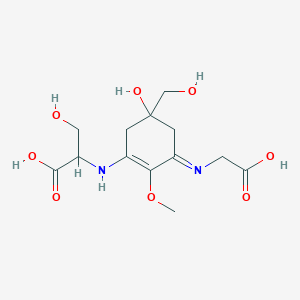

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O8 |

|---|---|

Molecular Weight |

332.31 g/mol |

IUPAC Name |

2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C13H20N2O8/c1-23-11-7(14-4-10(18)19)2-13(22,6-17)3-8(11)15-9(5-16)12(20)21/h9,15-17,22H,2-6H2,1H3,(H,18,19)(H,20,21) |

InChI Key |

HXQQNYSFSLBXQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(CC(CC1=NCC(=O)O)(CO)O)NC(CO)C(=O)O |

Synonyms |

shinorine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mycosporine-Like Amino Acid Shinorine

Shinorine is a prominent member of the mycosporine-like amino acid (MAA) family, a group of small, water-soluble molecules produced by a wide range of organisms, including cyanobacteria, fungi, and marine algae.[1] These compounds are notable for their potent ultraviolet (UV) absorbing properties, functioning as natural sunscreens to protect organisms from the damaging effects of solar radiation.[1][2] Due to its strong UV-A absorption and antioxidant capabilities, shinorine has garnered significant interest for applications in cosmetics, pharmaceuticals, and materials science.[2][3][4] This guide provides an in-depth overview of its chemical structure, physicochemical properties, biosynthesis, and biological activities, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

Shinorine is characterized by a cyclohexenimine chromophore conjugated to two amino acid moieties. Its formal chemical name is N-[3-[(Carboxymethyl)amino]-5-hydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-ylidene]-L-serine.[5] The central ring structure with its conjugated double bonds is responsible for its characteristic UV absorption.[6][7] The attached amino acid groups, glycine (B1666218) and serine, contribute to its stability and water solubility.

Table 1: Physicochemical Properties of Shinorine

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀N₂O₈ | [3][5][8][9] |

| Molecular Weight | 332.31 g/mol | [3][5][8][9] |

| Exact Mass | 332.1220 Da | [5] |

| UV Absorption Maximum (λmax) | 333 - 334 nm | [6][7][10] |

| Molar Extinction Coefficient (ε) | 28,100 - 50,000 M⁻¹cm⁻¹ | [7] |

| Boiling Point (Predicted) | 626.9 °C | [8] |

| Elemental Analysis | C: 46.99%, H: 6.07%, N: 8.43%, O: 38.52% | [5] |

| SMILES Code | OC--INVALID-LINK--=O)/N=C1C(OC)=C(NCC(O)=O)CC(CO)(O)C\1 | [5] |

Biosynthesis of Shinorine

The biosynthesis of shinorine is a well-characterized enzymatic pathway originating from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose-7-phosphate (S7P).[1][4][11] The process is governed by a conserved gene cluster, often denoted as the mys cluster, which encodes four key enzymes responsible for constructing the molecule in a stepwise fashion.[1][2][12]

The synthesis begins with the conversion of S7P into 4-deoxygadusol (4-DG), the core cyclohexenone structure of all mycosporines, a reaction catalyzed by DDG synthase and an O-methyltransferase.[4][7] Subsequently, an ATP-grasp ligase attaches a glycine residue to the 4-DG core, forming the intermediate mycosporine-glycine (MG).[4][12] In the final and diversifying step, a nonribosomal peptide synthetase (NRPS)-like enzyme or a D-Ala-D-Ala ligase catalyzes the condensation of L-serine with mycosporine-glycine to yield the final product, shinorine.[1][7][12]

Experimental Protocols

This protocol outlines the expression of the shinorine biosynthetic gene cluster from a cyanobacterium, such as Anabaena variabilis, in Escherichia coli for heterologous production, a method demonstrated to be effective for generating MAAs.[1][4]

-

Vector Construction and Transformation:

-

The complete shinorine gene cluster (ava_3855 to ava_3858) is amplified via PCR from the genomic DNA of A. variabilis.[4]

-

The amplified 6.5-kb gene cluster is cloned into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

-

The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).

-

-

Culture and Induction:

-

A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of production medium. Cells are grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Protein expression is induced by adding a final concentration of 0.1-0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]

-

The culture is then incubated at a lower temperature (e.g., 16-20°C) for 18-24 hours to enhance soluble protein expression.

-

-

Extraction and Purification:

-

Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lysed by sonication or high-pressure homogenization.

-

The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

-

The supernatant, containing water-soluble shinorine, is collected. Purification can be achieved using chromatographic methods. Given shinorine's polar nature, techniques like reversed-phase chromatography or ion-exchange chromatography are suitable. Fractions are analyzed by HPLC at 334 nm to identify those containing shinorine.[1]

-

This protocol measures the ability of shinorine to act as an antioxidant by scavenging the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]

-

Preparation of Reagents:

-

Prepare a stock solution of shinorine in a suitable solvent (e.g., methanol (B129727) or water).

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.

-

Ascorbic acid is used as a positive control and prepared similarly to the shinorine stock solution.[10]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of shinorine (e.g., ranging from 10 µM to 500 µM).

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with shinorine.

-

The IC₅₀ value (the concentration of shinorine required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration. For comparison, the IC₅₀ for shinorine has been reported as 399.0 ± 1.1 µM.[10]

-

Biological Activity and Signaling Pathways

Beyond its function as a physical sunscreen, shinorine exhibits significant biological activities, including antioxidant and anti-inflammatory effects.[2][3] A key mechanism underlying its cytoprotective properties is the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[3][10]

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[2] Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. Shinorine has been identified as a direct antagonist of the Keap1-Nrf2 interaction.[3][5][10] By binding to Keap1, shinorine promotes the release and stabilization of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of numerous protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2]

Furthermore, shinorine has demonstrated immunomodulatory effects by influencing inflammatory signaling cascades, such as the nuclear factor kappa B (NF-κB) pathway.[2][13] These multifaceted biological activities make shinorine a compelling candidate for development as a therapeutic agent for conditions related to oxidative stress and inflammation, as well as a high-performance, biocompatible sunscreen ingredient.

References

- 1. The genetic and molecular basis for sunscreen biosynthesis in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shinorine | TargetMol [targetmol.com]

- 4. journals.asm.org [journals.asm.org]

- 5. medkoo.com [medkoo.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Shinorine Reagent [benchchem.com]

- 8. Shinorine | 73112-73-9 | FL176717 | Biosynth [biosynth.com]

- 9. Shinorine | C13H20N2O8 | CID 10471931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient production of shinorine, a natural sunscreen material, from glucose and xylose by deleting HXK2 encoding hexokinase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficient Production of Shinorine and Mycosporine–Glycine–Alanine in Using Natural and Engineered Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Shinorine biosynthesis pathway in cyanobacteria

An In-Depth Technical Guide to the Shinorine Biosynthesis Pathway in Cyanobacteria

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble, UV-absorbing molecules produced by a wide range of organisms, particularly those exposed to high levels of solar radiation. Among these, shinorine is one of the most common and potent MAAs found in cyanobacteria, functioning as a natural sunscreen to protect against DNA damage.[1] Its remarkable photoprotective properties have made it a compound of significant interest for cosmetic and pharmaceutical applications.[2][3] The biosynthesis of shinorine proceeds via a conserved four-step enzymatic pathway, beginning with an intermediate from the pentose (B10789219) phosphate (B84403) pathway. The genes encoding these enzymes are typically organized in a compact biosynthetic gene cluster (mys). This guide provides a detailed technical overview of the shinorine biosynthesis pathway, its genetic organization, quantitative production data, and key experimental protocols for its study and heterologous production.

The Core Biosynthetic Pathway

The biosynthesis of shinorine in cyanobacteria is a four-enzyme process that converts a sugar phosphate intermediate into the final MAA product. The pathway originates from sedoheptulose-7-phosphate (SH-7P), an intermediate of the pentose phosphate pathway.[2][4] The elucidation of this pathway was largely achieved through genetic and biochemical studies, including the heterologous expression of the biosynthetic gene cluster in hosts like Escherichia coli.[1][2][5]

The four core steps are as follows:

-

Synthesis of Demethyl-4-deoxygadusol (DDG): The pathway begins with the conversion of sedoheptulose-7-phosphate to demethyl-4-deoxygadusol (DDG). This cyclization reaction is catalyzed by a demethyl-4-deoxygadusol synthase (DDGS), also known as a 2-epi-5-epi-valiolone (B1265091) synthase (EVS).[4] This enzyme is encoded by the mysA gene.[4]

-

Formation of 4-deoxygadusol (4-DG): The DDG intermediate is then methylated to form the core chromophore structure common to most MAAs, 4-deoxygadusol (4-DG).[2][5] This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (O-MT), the product of the mysB gene.[4][6]

-

Glycine (B1666218) Addition to form Mycosporine-Glycine (MG): An ATP-grasp ligase, encoded by the mysC gene, catalyzes the addition of a glycine residue to the 4-DG core.[4] This reaction forms the critical intermediate mycosporine-glycine (MG), which is the precursor for a wide variety of disubstituted MAAs.[1][3]

-

Serine Addition to form Shinorine: The final step involves the attachment of an L-serine residue to mycosporine-glycine. This step is catalyzed by one of two distinct enzymes, depending on the cyanobacterial species, which defines the primary variation in the shinorine biosynthetic pathway.[4][6]

-

NRPS-mediated: In organisms like Anabaena variabilis, a single-module nonribosomal peptide synthetase (NRPS), encoded by mysE, catalyzes the ATP-dependent ligation of serine to MG.[1][7]

-

Ligase-mediated: In other cyanobacteria, such as Nostoc punctiforme, a D-Ala-D-Ala ligase homolog, encoded by mysD, performs this final condensation step.[3][4][6][8]

-

Genetic Organization of the mys Biosynthetic Gene Cluster (BGC)

In most shinorine-producing cyanobacteria, the four biosynthetic genes (mysA, mysB, mysC, and mysD/E) are co-located in a contiguous block, forming a biosynthetic gene cluster (BGC).[6] This organization facilitates the coordinated regulation and expression of the pathway. The primary architectural difference between BGCs lies in the fourth gene, which defines two major cluster types.

-

"Anabaena-type" Cluster: Found in species like Anabaena variabilis ATCC 29413, this cluster contains the genes ava_3858 (mysA), ava_3857 (mysB), ava_3856 (mysC), and ava_3855 (mysE), which encodes a nonribosomal peptide synthetase (NRPS) for the final step.[6][9]

-

"Nostoc-type" Cluster: Found in species like Nostoc punctiforme ATCC 29133, this cluster contains homologous genes for the first three steps (NpR5600/mysA, NpR5599/mysB, NpR5598/mysC) but utilizes a different gene, NpF5597 (mysD), which encodes a D-Ala-D-Ala ligase-like enzyme, for the final serine addition.[3][6][8] This enzyme is often more promiscuous, capable of attaching other amino acids like threonine, leading to byproducts such as porphyra-334.[7][10]

Quantitative Analysis of Shinorine Production

The yield of shinorine and other MAAs varies significantly depending on the organism, culture conditions, and whether the production is native or through a heterologous host. Metabolic engineering efforts aim to improve these yields for commercial viability.

| Organism/Host | MAA Produced | Yield | Notes | Reference(s) |

| Anabaena variabilis PCC 7937 | Shinorine | 2948.73 nmol/g dry wt | Cultured in BG11 medium after 72h UV radiation. | [11] |

| Dolichospermum sp. UHCC 0684 | Porphyra-334 | 7.4 mg/g dry wt | Native producer isolated from the Gulf of Finland. | [2] |

| Engineered Synechocystis sp. PCC6803 | Shinorine | 2.37 mg/g dry wt | Heterologous expression of Fischerella BGC. | [9] |

| Engineered Corynebacterium glutamicum | Shinorine | 19 mg/L | Heterologous expression of Actinosynnema mirum BGC. | [9] |

| Engineered Saccharomyces cerevisiae | Shinorine | 31.0 mg/L | Engineered xylose-fermenting strain. | [12] |

| Aphanizomenon flos-aquae | Shinorine | 0.307–0.385 µg/mg | Native bloom-forming cyanobacterium. | [13] |

| Chlorogloeopsis fritschii PCC 6912 | Shinorine | 5.6 mg/L | Initial concentration in homogenized feed for purification. | [14][15] |

| Engineered E. coli | Shinorine | 145 µg/L | Heterologous expression of Anabaena BGC. | [4] |

Key Experimental Methodologies

The study of shinorine biosynthesis involves a combination of molecular biology, microbiology, and analytical chemistry. The overall workflow typically involves identifying the BGC, expressing it in a suitable host, and then extracting and quantifying the product.

Protocol: Heterologous Production of Shinorine in E. coli

This protocol outlines the general steps for expressing a cyanobacterial mys gene cluster in E. coli, a common host for pathway elucidation.[2][5][16]

-

Gene Cluster Amplification: Amplify the entire ~6.5 kb mys gene cluster from the genomic DNA of a shinorine-producing cyanobacterium (e.g., Anabaena variabilis) using high-fidelity DNA polymerase.

-

Vector Ligation: Clone the amplified BGC into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).

-

Culture Growth: Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

-

Induction: Induce gene expression by adding a final concentration of 0.1-0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Incubation: Incubate the culture at a lower temperature (e.g., 16-20°C) for 18-24 hours with shaking to ensure proper protein folding and metabolite production.[16]

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for extraction.

Protocol: Extraction of Shinorine from Biomass

This method is applicable for extracting MAAs from both native cyanobacteria and heterologous hosts.[17][18]

-

Cell Lysis: Resuspend the harvested cell pellet in 100% methanol (B129727). Disrupt the cells using sonication on ice.[18] Perform several cycles (e.g., 30 seconds on, 30 seconds off) to ensure complete lysis.[18]

-

Initial Extraction: Allow the suspension to settle at room temperature for 15-30 minutes to facilitate extraction of metabolites into the solvent.

-

Clarification: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 10 minutes to pellet cell debris.[18]

-

Supernatant Collection: Carefully transfer the methanol supernatant, which contains the MAAs, to a new tube.

-

Evaporation: Evaporate the methanol to dryness using a centrifugal vacuum evaporator or a rotary evaporator.

-

Re-dissolution: Re-dissolve the dried extract in ultrapure water or the initial mobile phase used for HPLC analysis.[5] Centrifuge again to remove any insoluble compounds before analysis.

Protocol: Quantification of Shinorine via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying shinorine.

-

Chromatographic System: Use a reverse-phase HPLC system equipped with a photodiode array (PDA) or UV detector.

-

Column: A C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm) is commonly used.[5] Maintain the column at a constant temperature (e.g., 25-35°C).

-

Mobile Phase: A binary solvent system is typically employed.[5]

-

Solvent A: Ultrapure water with 0.1% formic acid or 0.1% acetic acid.[5]

-

Solvent B: Methanol or acetonitrile.

-

-

Gradient Elution: Program a linear gradient to separate the compounds. A typical gradient might start at 1-5% Solvent B, ramp to 50-80% B over 15-20 minutes, and hold for 5 minutes before re-equilibrating.[5]

-

Detection: Monitor the elution at the characteristic absorbance maximum for shinorine, which is approximately 334 nm.[12]

-

Quantification: Calculate the concentration of shinorine by comparing the peak area from the sample to a standard curve generated from purified shinorine standards of known concentrations. The retention time for shinorine is typically around 4 minutes under standard conditions.[12]

Conclusion and Future Outlook

The shinorine biosynthesis pathway in cyanobacteria is a well-characterized and elegant four-step enzymatic process encoded by a compact mys gene cluster. The discovery of two distinct enzyme families (NRPS and D-Ala-D-Ala ligases) catalyzing the final step highlights the evolutionary plasticity of this pathway. With a robust understanding of its genetic and biochemical basis, significant opportunities now exist for the industrial-scale production of shinorine. Future work will likely focus on optimizing heterologous expression systems, engineering enzymes for altered substrate specificities to create novel MAAs, and scaling up production in photosynthetic chassis like Synechocystis to create a sustainable and cost-effective source of this potent natural sunscreen for pharmaceutical and cosmetic applications.

References

- 1. The genetic and molecular basis for sunscreen biosynthesis in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous Production of Cyanobacterial Mycosporine-Like Amino Acids Mycosporine-Ornithine and Mycosporine-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An ATP-Grasp Ligase Involved in the Last Biosynthetic Step of the Iminomycosporine Shinorine in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Discovery of Gene Cluster for Mycosporine-Like Amino Acid Biosynthesis from Actinomycetales Microorganisms and Production of a Novel Mycosporine-Like Amino Acid by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Production of Shinorine and Mycosporine–Glycine–Alanine in Using Natural and Engineered Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Decoding Specificity of Cyanobacterial MysDs in Mycosporine-like Amino Acid Biosynthesis through Heterologous Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterologous Production of Cyanobacterial Mycosporine-Like Amino Acids Mycosporine-Ornithine and Mycosporine-Lysine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Separating and Purifying Mycosporine-like Amino Acids from Cyanobacteria for Application in Commercial Sunscreen Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Natural Sources of Shinorine in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinorine is a mycosporine-like amino acid (MAA) found predominantly in marine organisms, particularly in red algae (Rhodophyta) and cyanobacteria.[1][2][3][4] These water-soluble compounds are of significant scientific and commercial interest due to their potent ultraviolet (UV) absorbing properties, acting as a natural sunscreen for the organisms that produce them.[1][2][3][4] Beyond their photoprotective role, shinorine and other MAAs exhibit antioxidant and anti-inflammatory activities, making them attractive candidates for development in the cosmetic, and pharmaceutical industries.[5][6][7] This technical guide provides an in-depth overview of the natural sources of shinorine in marine algae, including quantitative data, detailed experimental protocols for its extraction and analysis, and an illustration of its biosynthetic pathway.

Shinorine Distribution and Quantification in Marine Algae

Red algae are the most prolific producers of shinorine and other MAAs.[5][8] The concentration of these compounds can vary significantly between species and is influenced by environmental factors such as UV radiation exposure and nitrogen availability.[8][9] Several species from the orders Bangiales, Gigartinales, and Ceramiales are known to accumulate high levels of shinorine.[5]

Below is a summary of shinorine content in various marine red algae, compiled from multiple studies. It is important to note that concentrations are often reported as total MAAs, with shinorine being a major component.

| Algal Species | Shinorine Content (mg/g Dry Weight) | Total MAA Content (mg/g Dry Weight) | Key Findings & References |

| Porphyra umbilicalis | Major component along with Porphyra-334 | High concentration | A commercially utilized source for MAA-based sunscreens.[6][7][10] |

| Mastocarpus stellatus | Present, increases with UVB exposure | Up to 6-fold higher than in Chondrus crispus | Shinorine is a predominant MAA in this species.[4][11][12] |

| Chondrus crispus | Present, lower than in M. stellatus | Lower concentration | Contains a mix of MAAs including palythine (B1256371) and asterina-330.[11][12] |

| Palmaria palmata | Present | Variable | Also contains porphyra-334.[9][11] |

| Ceramium sp. | 89.30% of total MAAs | Not specified | Shinorine is the most abundant MAA.[13] |

| Gelidium sp. | Present | Not specified | Contains shinorine, porphyra-334, and palythine.[13] |

| Pyropia columbina | Present with Porphyra-334 | 5.2 to 10.6 | Porphyra-334 is the predominant MAA.[14] |

| Bangia fusco-purpurea | Present | Not specified | MAAs extracted with aqueous methanol (B129727) or ethanol (B145695).[15] |

Experimental Protocols

The extraction and quantification of shinorine from marine algae typically involve a series of steps from sample preparation to analytical determination. The following is a generalized protocol based on common methodologies.[1][2][3][10][15]

Sample Preparation

-

Collection and Cleaning: Algal samples are collected from their natural habitat or cultivation system. They are then thoroughly cleaned with seawater to remove any epiphytes, sand, and other debris.

-

Drying: The cleaned samples are typically freeze-dried (lyophilized) or oven-dried at a low temperature (e.g., 40-60°C) to a constant weight. Drying is crucial for accurate quantification based on dry weight.

-

Grinding: The dried algal material is ground into a fine powder using a mortar and pestle or a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Shinorine

Shinorine and other MAAs are polar compounds, making them soluble in polar solvents.

-

Solvent Systems: Common extraction solvents include:

-

Extraction Procedure:

-

A known weight of the dried algal powder is suspended in the chosen extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

-

The mixture is then subjected to an extraction method, which can include:

-

After extraction, the mixture is centrifuged to pellet the solid algal debris.

-

The supernatant, containing the extracted MAAs, is carefully collected.

-

The extraction process may be repeated on the pellet to ensure complete recovery of the target compounds. The supernatants are then pooled.

-

Purification and Concentration (Optional)

For some applications, the crude extract may be further purified or concentrated.

-

Solvent Evaporation: The solvent from the extract can be removed using a rotary evaporator under reduced pressure.

-

Solid-Phase Extraction (SPE): SPE cartridges can be used to remove interfering substances and enrich the MAA fraction.

-

Semi-preparative HPLC: For obtaining highly pure shinorine, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8][14]

Quantification and Identification

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common analytical technique for the separation and quantification of shinorine and other MAAs.[8][10][16]

-

Column: A C8 or C18 reversed-phase column is typically used.[10]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[16]

-

Detection: A photodiode array (PDA) or UV detector is used to monitor the absorbance at the characteristic wavelength of shinorine (around 334 nm).[17]

-

Quantification: The concentration of shinorine is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from a pure shinorine standard.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification, LC-MS is used to confirm the molecular weight of the compound in the HPLC peak corresponding to shinorine.[16]

The following diagram illustrates a general workflow for the extraction and analysis of shinorine from marine algae.

Biosynthesis of Shinorine

The biosynthetic pathway for shinorine has been elucidated in cyanobacteria and is believed to be conserved in marine algae.[8][18][19] The pathway begins with an intermediate from the pentose (B10789219) phosphate (B84403) pathway, sedoheptulose-7-phosphate, and involves a series of enzymatic reactions to construct the characteristic cyclohexenimine core and attach the amino acid side chains.[18][19]

The key enzymes involved in this pathway are encoded by a gene cluster, often referred to as the mys cluster.[20][21]

-

MysA (DDGS - Dimethyl 4-degadusol synthase): Catalyzes the initial step, converting sedoheptulose-7-phosphate to 4-deoxygadusol (4-DG).

-

MysB (O-MT - O-methyltransferase): Involved in the formation of the 4-DG core.

-

MysC (ATP-grasp ligase): Attaches a glycine (B1666218) molecule to the 4-DG core to form mycosporine-glycine.[18]

-

MysE (NRPS-like enzyme): A non-ribosomal peptide synthetase-like enzyme that adds a serine molecule to mycosporine-glycine to produce shinorine.[18]

The following diagram illustrates the biosynthetic pathway of shinorine.

Conclusion

Marine red algae are a rich and diverse natural source of shinorine, a compound with significant potential in the development of photoprotective and therapeutic agents. The concentration of shinorine can be substantial in certain species, particularly those from the orders Bangiales and Gigartinales. The well-established protocols for extraction and analysis, coupled with a growing understanding of its biosynthetic pathway, pave the way for further research and commercialization of this valuable natural product. Future work may focus on optimizing cultivation conditions to enhance shinorine yields and exploring the full spectrum of its bioactivities for various applications in human health.

References

- 1. Extraction and Analysis of Mycosporine-Like Amino Acids in Marine Algae. | Semantic Scholar [semanticscholar.org]

- 2. Extraction and Analysis of Mycosporine-Like Amino Acids in Marine Algae | Springer Nature Experiments [experiments.springernature.com]

- 3. Extraction and Analysis of Mycosporine-Like Amino Acids in Marine Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycosporine-Like Amino Acids and Marine Toxins - The Common and the Different - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Immunomodulatory Effects of the Mycosporine-Like Amino Acids Shinorine and Porphyra-334 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mycosporine-like Amino Acids in Palmaria palmata (Rhodophyta): Specific Implication of Usujirene in Photoprotection | MDPI [mdpi.com]

- 10. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiproliferative and Antioxidant Activities and Mycosporine-Like Amino Acid Profiles of Wild-Harvested and Cultivated Edible Canadian Marine Red Macroalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nepjol.info [nepjol.info]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Chemical profiling of mycosporine‐like amino acids in twenty‐three red algal species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photosynthetic Production of Sunscreen Shinorine Using an Engineered Cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The genetic and molecular basis for sunscreen biosynthesis in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Shinorine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shinorine is a mycosporine-like amino acid (MAA) with significant potential in the pharmaceutical and cosmetic industries due to its potent UV-absorbing and antioxidant properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of shinorine. It includes detailed experimental protocols for its extraction from natural sources and heterologous production, purification methodologies, and analytical techniques for its characterization. Furthermore, this guide delves into the antioxidant capacity of shinorine and its interaction with the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

Mycosporine-like amino acids (MAAs) are a class of small, water-soluble molecules produced by a wide range of organisms, particularly those exposed to high levels of solar radiation, such as marine algae and cyanobacteria.[1] Shinorine, a prominent member of this family, exhibits a strong absorption maximum in the UV-A/B region of the electromagnetic spectrum, making it an effective natural sunscreen.[2][3] Beyond its photoprotective role, shinorine has demonstrated significant antioxidant activity, contributing to the mitigation of oxidative stress.[4][5] Recent research has also highlighted its role as a direct antagonist of the Keap1-Nrf2 protein-protein interaction, suggesting its potential as an activator of endogenous antioxidant defense mechanisms.[4][6][7] This guide provides a detailed technical overview for researchers and professionals interested in the study and application of shinorine.

Biosynthesis of Shinorine

The biosynthesis of shinorine originates from the pentose (B10789219) phosphate (B84403) pathway intermediate, sedoheptulose-7-phosphate. The process is catalyzed by a series of enzymes encoded by a conserved gene cluster. The core pathway involves the formation of 4-deoxygadusol (4-DG), followed by the addition of a glycine (B1666218) residue to form mycosporine-glycine. The final step is the attachment of a serine residue to mycosporine-glycine, yielding shinorine.[8] In some organisms, this final condensation is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme, while in others, a D-Ala-D-Ala ligase-like protein performs this function.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical profiling of mycosporine‐like amino acids in twenty‐three red algal species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iijls.com [iijls.com]

- 5. researchgate.net [researchgate.net]

- 6. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterologous Production of Cyanobacterial Mycosporine-Like Amino Acids Mycosporine-Ornithine and Mycosporine-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Shinorine: A Natural UV-Absorbing Compound for Scientific and Therapeutic Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Shinorine, a mycosporine-like amino acid (MAA), is a naturally occurring ultraviolet (UV)-absorbing compound found in a diverse range of organisms, primarily marine cyanobacteria, algae, and corals. Its remarkable photostability and potent UV-screening capabilities have positioned it as a compound of significant interest for applications in dermatology, cosmetics, and pharmacology. This technical guide provides a comprehensive overview of shinorine, including its biochemical properties, biosynthetic pathway, and detailed experimental protocols for its study and application.

Core Properties and Quantitative Data

Shinorine exhibits strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, a key characteristic for its function as a natural sunscreen.[1][2] The compound's photophysical and antioxidant properties have been quantified in numerous studies, providing a solid foundation for its evaluation as a photoprotective agent.

| Property | Value | Organism/Method |

| UV Absorption Maximum (λmax) | 334 nm | Anabaena variabilis[3][4], Nostoc species[4] |

| 332 nm | Pyropia columbina[5] | |

| 329-331 nm | Palmaria palmata[6] | |

| Molar Extinction Coefficient (ε) | ~40,000 M⁻¹ cm⁻¹ | General[2][7] |

| 44,668 M⁻¹ cm⁻¹ | Calculated using Beer's Law[8] | |

| Molecular Weight | <400 Da | General[2][9] |

| Quantum Yield of Photodecomposition | 3.4 x 10⁻⁴ | [2] |

| Antioxidant Activity (ORAC Assay) | 17 ± 7% relative to Trolox | [10] |

| Antioxidant Activity (DPPH Assay) | IC₅₀: 399.0 ± 1.1 µM | [10] |

Biosynthesis of Shinorine

The biosynthesis of shinorine has been elucidated in several cyanobacteria, notably Anabaena variabilis and Nostoc punctiforme.[3][11][12] The process originates from the pentose (B10789219) phosphate (B84403) pathway and involves a conserved gene cluster encoding four key enzymes.[3][11][13]

The biosynthetic pathway begins with the conversion of sedoheptulose-7-phosphate to 4-deoxygadusol (4-DG), the core cyclohexenone chromophore of mycosporine-like amino acids. This initial step is catalyzed by two enzymes: a 2-demethyl-4-deoxygadusol synthase (DDG synthase) and an O-methyltransferase.[11][14] Subsequently, an ATP-grasp ligase facilitates the addition of a glycine (B1666218) residue to the 4-DG core, forming mycosporine-glycine.[3][14] The final step involves the attachment of a serine residue to mycosporine-glycine, yielding shinorine.[3][11] This last reaction can be catalyzed by either a non-ribosomal peptide synthetase (NRPS)-like enzyme, as seen in Anabaena variabilis, or a D-Ala-D-Ala ligase in organisms like Nostoc punctiforme.[11][14]

Experimental Protocols

Extraction of Shinorine from Biological Samples

This protocol outlines a general method for the extraction of shinorine from cyanobacterial or algal biomass.

Materials:

-

Lyophilized biomass

-

Methanol (B129727) or ethanol

-

Centrifuge

-

Rotary evaporator

-

0.2 µm syringe filters

Procedure:

-

Homogenize the lyophilized biomass.

-

Suspend the biomass in a suitable solvent (e.g., 20% aqueous methanol) at a ratio of 1:10 (w/v).

-

Incubate the suspension at 45°C for 2-3 hours with occasional vortexing.

-

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.

-

Carefully collect the supernatant.

-

Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 40°C.

-

Resuspend the dried extract in distilled water or the initial mobile phase for HPLC analysis.

-

Filter the final extract through a 0.2 µm syringe filter prior to HPLC injection.

Purification of Shinorine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for the purification of shinorine using reverse-phase HPLC.

Instrumentation and Columns:

-

HPLC system with a UV-Vis or photodiode array (PDA) detector.

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase:

-

A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol or acetonitrile).

-

A typical gradient might be: 5% B for 5 min, then a linear gradient to 95% B over 20 min, hold for 5 min, and then return to initial conditions.

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.

-

Inject the filtered shinorine extract onto the column.

-

Run the HPLC gradient as described above.

-

Monitor the elution profile at 334 nm.

-

Collect the fractions corresponding to the shinorine peak.

-

Pool the collected fractions and evaporate the solvent under reduced pressure.

-

The purity of the isolated shinorine can be confirmed by analytical HPLC and characterized by mass spectrometry and NMR.[4][9][15]

Mechanism of Action as a UV-Absorbing Compound

Shinorine's efficacy as a photoprotectant lies in its molecular structure, which allows for the efficient absorption of UV radiation and the subsequent dissipation of this energy as heat, with a very low quantum yield of photodecomposition.[2][16] The cyclohexenimine core conjugated to amino acid residues forms a resonant system that is responsible for its strong absorption in the UV-A and UV-B regions.[3] Upon absorbing a photon of UV light, the shinorine molecule is promoted to an excited electronic state. It then rapidly returns to the ground state through non-radiative decay pathways, primarily vibrational relaxation, releasing the energy as heat into the surrounding environment.[16] This rapid and efficient energy dissipation mechanism prevents the formation of harmful reactive oxygen species (ROS), thereby protecting cellular components from photodamage.

Applications and Future Perspectives

The potent UV-absorbing and antioxidant properties of shinorine, coupled with its natural origin, make it a highly attractive compound for various applications.

-

Cosmeceuticals and Sunscreens: Shinorine is already utilized in commercial sunscreen formulations as a natural and effective UV filter.[17] Its photostability and broad-spectrum absorption offer a promising alternative to synthetic UV filters, some of which have been associated with environmental and health concerns.

-

Dermatology and Anti-aging: Beyond photoprotection, shinorine has demonstrated anti-inflammatory and antioxidant activities, suggesting its potential in preventing and treating skin aging and other UV-induced skin disorders.[18][19] Studies have shown that shinorine can inhibit the expression of genes associated with inflammation, such as COX-2.[19]

-

Ophthalmology: The presence of MAAs in the ocular tissues of some marine organisms suggests a role in protecting against UV-induced damage to the eyes. This opens avenues for exploring shinorine's potential in ophthalmic preparations.

The heterologous production of shinorine in microbial hosts like Escherichia coli and Saccharomyces cerevisiae is an active area of research.[12][17][20] These biotechnological approaches aim to provide a sustainable and scalable source of shinorine, overcoming the limitations of extraction from natural sources. Further research into optimizing production yields and exploring the full therapeutic potential of shinorine will undoubtedly pave the way for its broader application in human health and wellness.

References

- 1. researchgate.net [researchgate.net]

- 2. Mycosporine-Like Amino Acids and Marine Toxins - The Common and the Different - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The genetic and molecular basis for sunscreen biosynthesis in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of sunscreening mycosporine-like amino acids from two Nostoc species inhabiting diverse habitats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficient Extraction and Antioxidant Capacity of Mycosporine-Like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texilajournal.com [texilajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Production of Shinorine and Mycosporine–Glycine–Alanine in Using Natural and Engineered Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterologous Production of Cyanobacterial Mycosporine-Like Amino Acids Mycosporine-Ornithine and Mycosporine-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Gene Cluster for Mycosporine-Like Amino Acid Biosynthesis from Actinomycetales Microorganisms and Production of a Novel Mycosporine-Like Amino Acid by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. DSpace [helda.helsinki.fi]

- 18. mdpi.com [mdpi.com]

- 19. Exploring Mycosporine-Like Amino Acids (MAAs) as Safe and Natural Protective Agents against UV-Induced Skin Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Mechanisms of Shinorine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Shinorine is a mycosporine-like amino acid (MAA) predominantly found in marine organisms such as cyanobacteria and red algae.[1] While primarily recognized for its potent UV-screening capabilities, Shinorine also possesses significant antioxidant properties that operate through a dual mechanism.[1][2] It functions as a direct chemical quencher of free radicals and as an indirect modulator of endogenous antioxidant defense systems by activating the Keap1-Nrf2 signaling pathway.[1][3] This technical guide provides an in-depth analysis of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows.

Core Antioxidant Mechanisms

Shinorine's antioxidant strategy is twofold: direct radical scavenging and indirect cellular defense activation. This combination allows it to offer immediate protection against existing reactive oxygen species (ROS) while also bolstering the cell's intrinsic capacity to handle future oxidative stress.[1][4]

Direct Radical Scavenging Activity

Shinorine can directly neutralize free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[1] Its efficacy varies depending on the type of radical and the assay used. While its performance in scavenging synthetic radicals like DPPH is modest compared to standards like ascorbic acid, it shows substantial capacity against peroxyl radicals, which are more biologically relevant.[1]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: In this assay, Shinorine demonstrates relatively low activity, suggesting it is not a potent electron donor in the tested methanolic medium.[1][5]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the capacity to quench peroxyl radicals via a hydrogen atom transfer mechanism.[1] Shinorine exhibits significant antioxidant activity in the ORAC assay, indicating its potential to protect against lipid peroxidation.[1][2]

Indirect Antioxidant Mechanism: Keap1-Nrf2 Pathway Activation

A more profound antioxidant effect of Shinorine is its ability to modulate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1][6]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which targets it for degradation.[3] In the presence of oxidative stress or activators like Shinorine, this inhibition is released.[1] Shinorine acts as a direct antagonist, binding to the Kelch-repeat domain of Keap1 and competitively inhibiting its interaction with Nrf2.[1][6] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like glutamate-cysteine ligase (GCL) and heme oxygenase-1 (HMOX-1).[1][3]

Interestingly, studies show that this activation by Shinorine is significantly enhanced in cells already under UV-induced oxidative stress, suggesting it acts as a responsive, rather than a constitutive, activator.[1]

Quantitative Data Summary

The antioxidant capacity of Shinorine has been quantified using various in vitro assays. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Antioxidant Activity of Shinorine

| Assay | Compound | IC₅₀ Value (µM) | Relative Antioxidant Capacity (vs. Trolox) | Source |

|---|---|---|---|---|

| DPPH Radical Scavenging | Shinorine | 399.0 ± 1.1 | Not applicable | [1][7] |

| Porphyra-334 (B1236830) | 185.2 ± 3.2 | Not applicable | [1][7] | |

| Ascorbic Acid | 24.5 ± 1.1 | Not applicable | [1][7] | |

| ORAC (Peroxyl Radical Quenching) | Shinorine | Not determined | 17 ± 7% | [1][7] |

| Porphyra-334 | Not determined | 51 ± 7% | [1][7] | |

| Ascorbic Acid | Not determined | 130 ± 12% | [1][7] |

| | Trolox (Standard) | Not determined | 100% |[1][7] |

Table 2: Keap1-Nrf2 Binding Antagonism

| Assay | Compound | IC₅₀ Value (µM) | Notes | Source |

|---|---|---|---|---|

| Fluorescence Polarization | Shinorine | ~100 | Measures direct, competitive binding to the Keap1 Kelch-repeat domain. | [1][3][7] |

| | Porphyra-334 | ~100 | Shows moderate inhibitory activity, similar to Shinorine. |[1][3][7] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the molecular pathways and experimental procedures discussed.

References

- 1. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Ecological Significance of Shinorine in Marine Ecosystems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shinorine, a mycosporine-like amino acid (MAA), is a pivotal secondary metabolite in marine ecosystems, offering potent photoprotection against harmful ultraviolet (UV) radiation. This technical guide provides an in-depth exploration of the ecological significance of shinorine, detailing its biosynthesis, distribution, and multifaceted functions as a UV-screening compound and a powerful antioxidant. The guide summarizes quantitative data on shinorine concentrations in various marine organisms, presents detailed experimental protocols for its study, and visualizes key biological pathways and experimental workflows using Graphviz. This comprehensive resource is intended for researchers, scientists, and drug development professionals interested in the biology, chemistry, and potential applications of this remarkable natural product.

Introduction

Marine organisms inhabiting the upper layers of the aquatic environment are constantly exposed to high levels of solar radiation, including damaging ultraviolet (UV) wavelengths (280-400 nm)[1]. To counteract the detrimental effects of UV radiation, such as DNA damage and oxidative stress, many of these organisms have evolved mechanisms to synthesize or accumulate photoprotective compounds[1]. Among the most important of these are the mycosporine-like amino acids (MAAs), a diverse group of water-soluble, low molecular weight compounds characterized by a cyclohexenone or cyclohexenimine chromophore conjugated with an amino acid or its derivative[2].

Shinorine, with its absorption maximum at approximately 334 nm, is one of the most widespread and abundant MAAs found in marine ecosystems[2][3]. It is synthesized by a wide range of organisms, including cyanobacteria, microalgae, and macroalgae, and is subsequently transferred through the food web to various marine invertebrates and fish[3][4]. Beyond its primary role as a natural sunscreen, shinorine exhibits significant antioxidant properties, further contributing to the resilience of marine life in high-light environments[5]. This guide delves into the critical ecological roles of shinorine, providing a technical overview of its biochemistry, physiological functions, and the methodologies used for its investigation.

Biosynthesis of Shinorine

The biosynthesis of shinorine originates from the pentose (B10789219) phosphate (B84403) pathway, with sedoheptulose-7-phosphate serving as a key precursor. The pathway involves a series of enzymatic reactions catalyzed by a conserved set of genes often found in a gene cluster.

Key Enzymatic Steps:

-

4-Deoxygadusol (4-DG) Synthesis: The initial steps involve the conversion of sedoheptulose-7-phosphate to 4-deoxygadusol (4-DG), the core cyclohexenone chromophore of MAAs. This is catalyzed by the enzymes 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) and an O-methyltransferase.

-

Mycosporine-glycine (MG) Formation: An ATP-grasp ligase then catalyzes the addition of a glycine (B1666218) residue to the 4-DG core, forming mycosporine-glycine.

-

Shinorine Synthesis: Finally, a non-ribosomal peptide synthetase (NRPS)-like enzyme or a D-Ala-D-Ala ligase-like enzyme facilitates the attachment of a serine residue to mycosporine-glycine, yielding shinorine[6].

Ecological Functions of Shinorine

Shinorine's primary ecological significance lies in its potent UV-screening and antioxidant capabilities, which confer protection to a wide array of marine organisms.

UV Photoprotection

With a strong molar extinction coefficient and an absorption maximum in the UV-A range (around 334 nm), shinorine effectively absorbs incoming solar radiation, dissipating the energy as heat without the formation of harmful reactive oxygen species (ROS)[7]. This photoprotective mechanism is crucial for organisms in the photic zone, mitigating UV-induced damage to cellular components like DNA, proteins, and lipids. The concentration of shinorine in organisms is often correlated with the level of UV exposure in their environment.

Antioxidant Activity

In addition to its role as a physical sunscreen, shinorine possesses significant antioxidant properties. It can directly scavenge free radicals and quench singlet oxygen, thereby reducing oxidative stress within the cell[5]. This antioxidant function is a critical secondary defense mechanism against the damaging effects of UV radiation, which can lead to the overproduction of ROS.

Signaling Pathways Modulated by Shinorine

Recent research has unveiled the ability of shinorine to modulate key cellular signaling pathways involved in stress response and inflammation, highlighting its potential for broader physiological roles beyond photoprotection.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

Shinorine has been shown to act as a competitive inhibitor of the Keap1-Nrf2 interaction[5]. By binding to Keap1, shinorine promotes the release and nuclear translocation of Nrf2, thereby upregulating the expression of downstream antioxidant enzymes. This mechanism provides an indirect but potent antioxidant effect, bolstering the cell's endogenous defense system.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade that regulates inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including oxidative stress, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Studies have indicated that shinorine can modulate the NF-κB pathway, exhibiting anti-inflammatory effects. It has been observed to reduce the levels of phosphorylated NF-κB (p-NF-κB), suggesting an inhibitory effect on the activation of this pathway[1][8]. While the precise molecular target of shinorine within this cascade is still under investigation, its ability to suppress NF-κB activation contributes to its overall protective effects against cellular stress.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | UV-absorbing mycosporine-like amino acids in the eyes of temperate marine and freshwater fish species [frontiersin.org]

- 5. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient production of natural sunscreens shinorine, porphyra-334, and mycosporine-2-glycine in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Shinorine: A Key Player in Osmotic Regulation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinorine is a mycosporine-like amino acid (MAA), a class of small, water-soluble molecules known for their potent UV-absorbing properties. Beyond their well-established role as natural sunscreens, emerging evidence highlights the critical function of MAAs, including shinorine, in cellular osmotic regulation. Organisms inhabiting environments with fluctuating salinity, such as marine algae and cyanobacteria, accumulate these compounds to maintain osmotic balance and protect cellular integrity against the detrimental effects of osmotic stress. This technical guide provides an in-depth exploration of the role of shinorine in osmotic regulation, detailing the underlying molecular mechanisms, experimental quantification, and the signaling pathways that govern its biosynthesis in response to osmotic cues.

The Role of Shinorine as a Compatible Osmolyte

Under hyperosmotic conditions, cells lose water, leading to increased intracellular solute concentration and potential damage to cellular components. To counteract this, many organisms synthesize and accumulate compatible osmolytes. These are small organic molecules that do not interfere with cellular metabolism even at high concentrations. Shinorine, along with other MAAs, functions as a compatible osmolyte.[1][2][3][4] Its accumulation within the cytoplasm increases the intracellular osmotic potential, thereby reducing the water potential gradient between the cell and its hyperosmotic environment. This helps to retain water within the cell, maintaining turgor pressure and protecting cellular machinery. Conversely, under hypoosmotic stress, the intracellular concentration of these osmolytes can be rapidly reduced to prevent excessive water influx and cell lysis.

Quantitative Analysis of MAA Accumulation and Gene Expression Under Osmotic Stress

The biosynthesis of MAAs, including shinorine, is significantly upregulated in response to osmotic stress. This has been demonstrated through quantitative analysis of both MAA concentration and the expression of their biosynthetic genes. The following tables summarize key quantitative data from studies on the effects of salinity on MAA production.

Table 1: Osmotic Stress-Induced Accumulation of Mycosporine-Like Amino Acids

| Organism | Stress Condition | MAA Analyzed | Initial Concentration (μmol/g dry weight) | Final Concentration (μmol/g dry weight) | Fold Increase | Reference |

| Aphanothece halophytica | Salt upshock (0.5 M to 2.5 M NaCl) for 48h | Mycosporine-2-glycine | 0.35 ± 0.02 | 31.97 ± 2.5 | ~91 | |

| Anabaena variabilis PCC 7937 | 400 mM NaCl for 72h | Shinorine | Not specified | Significantly increased | Not specified | [5] |

| Corallina officinalis | Mid-intertidal zone (higher osmotic stress) vs. Low-intertidal zone | Shinorine | 0.17 mg/g DW | 0.18 mg/g DW | ~1.06 | [6] |

| Pyropia plicata | Salinity stress experiment | Shinorine | ~3 mg/g DW | No significant change | ~1 | [7] |

Table 2: Upregulation of MAA Biosynthetic Gene Expression Under Salt Stress in Aphanothece halophytica

| Gene | Function | Fold Increase in Expression (after 6h of salt upshock) | Reference |

| Ap-DDG | 3-dehydroquinate synthase (DHQS) homolog | ~8 | |

| Ap-OMT | O-methyltransferase | ~4 | |

| Ap-CNligase | ATP-grasp ligase | ~3.5 | |

| Ap-AAligase | D-Ala-D-Ala ligase | ~3 |

Biosynthetic Pathway of Shinorine

The biosynthesis of shinorine starts from a precursor derived from the pentose (B10789219) phosphate (B84403) pathway, sedoheptulose-7-phosphate. A conserved cluster of four genes, often referred to as the mys gene cluster, encodes the enzymes responsible for its synthesis.

Caption: The biosynthetic pathway of shinorine from sedoheptulose-7-phosphate.

Signaling Pathway for Osmotic Regulation of Shinorine Biosynthesis

In cyanobacteria, the perception of environmental stimuli such as osmotic stress is often mediated by two-component systems, which typically consist of a sensor histidine kinase and a response regulator. The histidine kinase Hik33 has been identified as a key sensor for osmotic and other stresses.[1][2][8][9][10] While the complete signaling cascade leading to the activation of the mys gene cluster is still under investigation, a plausible pathway involves the perception of osmotic stress by Hik33, leading to its autophosphorylation. The phosphate group is then transferred to a response regulator, which in turn acts as a transcription factor to activate the expression of the mys genes. The osmotic stress response regulator OrrA has also been implicated in the increased production of MAAs.

Caption: A proposed signaling pathway for the osmotic regulation of shinorine biosynthesis.

Experimental Protocols

Extraction of Shinorine for HPLC Analysis

This protocol provides a general guideline for the extraction of shinorine from algal or cyanobacterial biomass. Optimization may be required depending on the specific organism.

Materials:

-

Lyophilized or fresh biomass

-

Methanol (B129727) (HPLC grade)

-

Distilled water

-

Centrifuge and centrifuge tubes

-

Ultrasonic bath or homogenizer

-

Rotary evaporator or vacuum concentrator

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Weigh a known amount of lyophilized biomass (e.g., 100 mg). For fresh biomass, pat dry to remove excess water before weighing.

-

Extraction:

-

Add 5 mL of 25-50% aqueous methanol to the biomass in a centrifuge tube.[11]

-

Vortex thoroughly to ensure complete suspension.

-

Sonciate the sample in an ultrasonic bath for 15-30 minutes, or homogenize using a suitable homogenizer. This step is crucial for cell lysis and efficient extraction.

-

Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet at least two more times to ensure complete extraction of MAAs. Pool the supernatants.

-

-

Solvent Evaporation: Evaporate the pooled supernatant to dryness using a rotary evaporator or a vacuum concentrator at a temperature not exceeding 40°C to prevent degradation of shinorine.

-

Reconstitution and Filtration:

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase or distilled water.[12]

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.

-

Quantification of Shinorine by HPLC-UV

Instrumentation and Columns:

-

An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

A reversed-phase C8 or C18 column is commonly used. A C8 column may provide better separation for polar MAAs like shinorine.[12]

Mobile Phase and Gradient:

-

A common mobile phase consists of two solvents:

-

Solvent A: 0.1% acetic acid or formic acid in water.

-

Solvent B: Methanol or acetonitrile.

-

-

An isocratic or gradient elution can be used. A typical gradient might be:

-

0-5 min: 5% B

-

5-20 min: 5% to 50% B (linear gradient)

-

20-25 min: 50% to 5% B (linear gradient)

-

25-30 min: 5% B (re-equilibration)

-

-

The flow rate is typically set to 0.5-1.0 mL/min.

Detection and Quantification:

-

Shinorine has a characteristic absorption maximum at approximately 334 nm. Set the detector to this wavelength for quantification.[13][14][15]

-

Quantification is achieved by comparing the peak area of shinorine in the sample to a calibration curve generated using a purified shinorine standard of known concentrations.

-

If a pure standard is not available, quantification can be estimated using the molar extinction coefficient of shinorine (ε = 44,668 M⁻¹ cm⁻¹ at 334 nm).

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol outlines the general steps for analyzing the expression of shinorine biosynthetic genes (mys cluster) in response to osmotic stress.

Materials:

-

RNA extraction kit suitable for the organism of interest.

-

DNase I.

-

Reverse transcription kit.

-

qPCR master mix (e.g., SYBR Green-based).

-

Primers specific for the mys genes and a reference (housekeeping) gene.

Procedure:

-

Experimental Setup: Expose the organism to the desired osmotic stress conditions (e.g., different salinities) for a specific duration. Include a control group with no stress.

-

RNA Extraction: Extract total RNA from the control and stressed samples using a suitable RNA extraction kit, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, specific primers for the target (mys) and reference genes, and the qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the fold change in gene expression in the stressed samples relative to the control using the 2-ΔΔCt method.

-

Conclusion

Shinorine plays a dual role in marine and freshwater organisms, providing protection against both UV radiation and osmotic stress. Its function as a compatible osmolyte is crucial for survival in environments with fluctuating salinity. The biosynthesis of shinorine is tightly regulated at the genetic level, with osmotic stress acting as a significant inducer of the mys gene cluster. The signaling pathways that mediate this response are beginning to be understood, with histidine kinases like Hik33 emerging as key sensors of osmotic changes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the fascinating biology of shinorine and its potential applications in various fields, from developing novel osmoprotectants to engineering stress-tolerant microorganisms. Further research is warranted to fully elucidate the intricate regulatory networks governing shinorine biosynthesis and to explore its full biotechnological potential.

References

- 1. The histidine kinase Hik33 perceives osmotic stress and cold stress in Synechocystis sp PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translating Divergent Environmental Stresses into a Common Proteome Response through the Histidine Kinase 33 (Hik33) in a Model Cyanobacterium [periodicos.capes.gov.br]

- 3. Heterologous Production of Cyanobacterial Mycosporine-Like Amino Acids Mycosporine-Ornithine and Mycosporine-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

- 8. Transmembrane and PAS domains of the histidine kinase Hik33 as regulators of cold and light responses in the cyanobacterium Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stress Sensors and Signal Transducers in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stress Signaling in Cyanobacteria: A Mechanistic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulatory Effects of the Mycosporine-Like Amino Acids Shinorine and Porphyra-334 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The genetic and molecular basis for sunscreen biosynthesis in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of the Shinorine Core Structure: A Technical Guide for Researchers

An in-depth exploration of the biosynthetic pathway, enzymatic mechanisms, and quantitative data for the production of the potent UV-screening compound, shinorine.

Mycosporine-like amino acids (MAAs) are a class of natural products renowned for their exceptional photoprotective properties, absorbing ultraviolet (UV) radiation and dissipating the energy as heat. Among these, shinorine, a mycosporine-glycine-serine conjugate, is a prominent and highly effective UV-screening molecule with significant potential for applications in cosmetics, pharmaceuticals, and materials science. This technical guide provides a comprehensive overview of the enzymatic synthesis of the shinorine core structure, tailored for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway

The enzymatic synthesis of shinorine originates from a key intermediate of the pentose (B10789219) phosphate (B84403) pathway, sedoheptulose-7-phosphate. A conserved four-enzyme pathway orchestrates the assembly of the shinorine core. The initial steps involve the formation of the 4-deoxygadusol (4-DG) core, followed by the sequential addition of glycine (B1666218) and serine residues.

The biosynthesis is initiated by the enzyme 2-epi-5-epi-valiolone synthase (MysA) , which catalyzes the cyclization of sedoheptulose-7-phosphate to 2-epi-5-epi-valiolone.[1] Subsequently, O-methyltransferase (MysB) methylates this intermediate to produce the characteristic 4-deoxygadusol (4-DG) chromophore.[2][3] The third step is facilitated by an ATP-grasp ligase (MysC) , which attaches a glycine molecule to the 4-DG core, forming mycosporine-glycine (MG).[2][4]

The final step in shinorine biosynthesis exhibits a fascinating enzymatic divergence, with two distinct enzyme families capable of catalyzing the addition of a serine residue to mycosporine-glycine. In some organisms, a D-Ala-D-Ala ligase homolog (MysD) performs this function.[2][5] This enzyme displays a degree of substrate promiscuity and can sometimes incorporate other amino acids, leading to the formation of different MAAs.[6] In contrast, other organisms utilize a nonribosomal peptide synthetase (NRPS)-like enzyme (MysE) for this final condensation step.[2][6] MysE is generally more specific for serine, resulting in a more exclusive production of shinorine.[6]

Quantitative Data on Shinorine Production

The heterologous expression of the shinorine biosynthetic gene cluster in various microbial hosts has demonstrated the feasibility of its biotechnological production. The yields of shinorine vary depending on the host organism, the origin of the biosynthetic genes, and the cultivation conditions.

| Host Organism | Biosynthetic Genes Origin | Shinorine Titer | Reference |

| Yarrowia lipolytica | Anabaena variabilis (mysA,B,C,E) | 234.4 mg/L | [6] |

| Saccharomyces cerevisiae | Nostoc punctiforme (mysA,B,C,D) & Lyngbya sp. (mysD) | 1.53 g/L | [7] |

| Streptomyces avermitilis | Actinosynnema mirum | 154 mg/L | [8] |

| Yarrowia lipolytica | Nostoc punctiforme & Anabaena variabilis | 207.4 mg/L | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the in vitro characterization of the shinorine biosynthetic enzymes and for the optimization of its production.

Protocol 1: In Vitro Assay for MysD Activity

This protocol describes the in vitro characterization of the D-Ala-D-Ala ligase homolog (MysD) from Nostoc linckia NIES-25.[2]

1. Enzyme Purification:

-

The mysD gene is cloned into an expression vector (e.g., pET-28a(+)) with a His6-tag.

-

The recombinant protein is overexpressed in E. coli BL21(DE3) cells.

-

Cells are harvested, lysed by sonication, and the His6-tagged MysD is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

2. Substrate Preparation:

-

Mycosporine-glycine (MG) is the primary substrate and can be produced and purified from a genetically engineered E. coli strain expressing the mysA, mysB, and mysC genes.

-

L-serine and other amino acids to be tested are prepared as stock solutions in the reaction buffer.

3. Enzymatic Reaction:

-

The standard reaction mixture (50 µL) contains:

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl2

-

1 mM ATP

-

50 µM Mycosporine-glycine (MG)

-

1 mM L-serine (or other amino acid)

-

0.5 µM purified MysD enzyme

-

-

The reaction is initiated by the addition of the enzyme.

-

The mixture is incubated at room temperature for a specified time (e.g., 2 hours).

4. Reaction Termination and Analysis:

-

The reaction is terminated by adding an equal volume of methanol.

-

The mixture is centrifuged to pellet the precipitated protein.

-

The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to detect and quantify the shinorine product. A C18 reverse-phase column is typically used with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid. The product is monitored by its characteristic UV absorbance at approximately 334 nm.

Visualizing the Enzymatic Pathway

The following diagrams, generated using the DOT language, illustrate the core enzymatic pathway for shinorine synthesis and the alternative final steps.

References

- 1. Evolution and Distribution of C7-Cyclitol Synthases in Prokaryotes and Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A refactored biosynthetic pathway for the production of glycosylated microbial sunscreens - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00128A [pubs.rsc.org]

- 4. Comparative Profiling and Discovery of Novel Glycosylated Mycosporine-Like Amino Acids in Two Strains of the Cyanobacterium Scytonema cf. crispum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An ATP-Grasp Ligase Involved in the Last Biosynthetic Step of the Iminomycosporine Shinorine in Nostoc punctiforme ATCC 29133 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Production of Shinorine and Mycosporine–Glycine–Alanine in Using Natural and Engineered Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Gene Cluster for Mycosporine-Like Amino Acid Biosynthesis from Actinomycetales Microorganisms and Production of a Novel Mycosporine-Like Amino Acid by Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]